2-(Azetidin-2-yl)ethan-1-ol 2-(Azetidin-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513319
InChI: InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2
SMILES: C1CNC1CCO
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

2-(Azetidin-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC13513319

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-2-yl)ethan-1-ol -

Specification

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name 2-(azetidin-2-yl)ethanol
Standard InChI InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2
Standard InChI Key MKXFHIPYFJSPKX-UHFFFAOYSA-N
SMILES C1CNC1CCO
Canonical SMILES C1CNC1CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen) substituted at the 2-position with an ethanol moiety. Key structural attributes include:

PropertyValue
IUPAC Name1-(azetidin-2-yl)ethanol
Molecular FormulaC5H11NO\text{C}_5\text{H}_{11}\text{NO}
Molecular Weight101.15 g/mol
SMILESCC(C1CCN1)O
InChI KeyNSQCUKPANMXHIS-UHFFFAOYSA-N

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the ethanol side chain enhances polarity and hydrogen-bonding capacity.

Spectroscopic Properties

Although experimental spectral data (NMR, IR) are absent in available literature, computational predictions suggest:

  • 1H^1\text{H} NMR: Distinct signals for the hydroxyl proton (~1.5 ppm, broad), azetidine ring protons (2.7–3.3 ppm), and ethyl group protons (1.2–1.8 ppm).

  • IR: Strong O-H stretch near 3300 cm1^{-1} and C-N absorption at 1250 cm1^{-1}.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct protocols for 1-(azetidin-2-yl)ethanol are scarce, analogous azetidine derivatives are synthesized via:

  • Cyclization of Amino Alcohols:

    • 3-Aminopropanol derivatives undergo acid-catalyzed cyclization to form azetidine rings, followed by hydroxylation .

    • Example: Reaction of N-t-butyl-O-trimethylsilylazetidine\text{N-t-butyl-O-trimethylsilylazetidine} with hydrochloric acid yields azetidine intermediates, which are functionalized with ethanol groups via nucleophilic substitution .

  • Reductive Amination:

    • Ketones or aldehydes react with azetidine under hydrogenation conditions to form secondary amines, which are subsequently oxidized to alcohols.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (typically 60–75%) and purity (>95%). Critical parameters include:

  • Temperature: 50–60°C for cyclization steps .

  • Catalysts: Palladium on carbon for hydrogenation; sodium bicarbonate for pH control during extractions .

  • Purification: Sequential liquid-liquid extraction (ethyl acetate/water) and vacuum distillation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes typical alcohol reactions:

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Oxidation: Catalytic oxidation with KMnO4\text{KMnO}_4 yields the corresponding ketone (1-(azetidin-2-yl)ethanone\text{1-(azetidin-2-yl)ethanone}).

Ring-Opening Reactions

The azetidine ring’s strain facilitates ring-opening under acidic or basic conditions:

  • Acid Hydrolysis: Concentrated HCl\text{HCl} cleaves the ring to form γ-aminobutyric acid (GABA) analogs .

  • Alkylation: Reaction with methyl iodide at the nitrogen generates quaternary ammonium salts, useful as phase-transfer catalysts.

Applications in Scientific Research

Medicinal Chemistry

  • Peptidomimetics: Serves as a proline analog in peptide synthesis, enhancing metabolic stability.

  • Drug Candidates: Incorporated into kinase inhibitors and antipsychotic agents undergoing preclinical trials .

Material Science

  • Polymer Additives: Improves flexibility in polyurethanes by disrupting crystallinity.

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu2+^{2+}) for catalytic applications.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.

  • Therapeutic Exploration: Evaluating efficacy in neurodegenerative disease models.

  • Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.

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